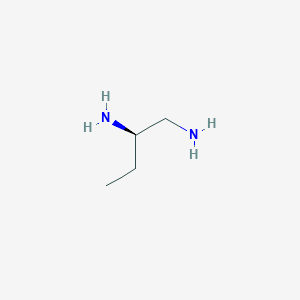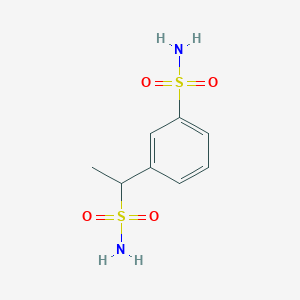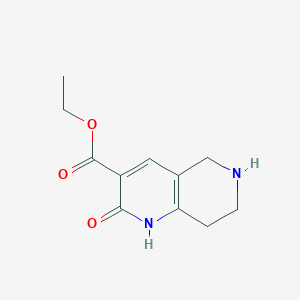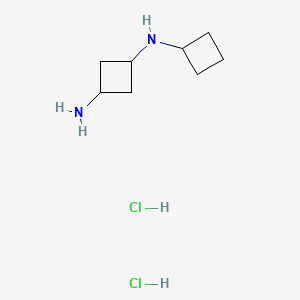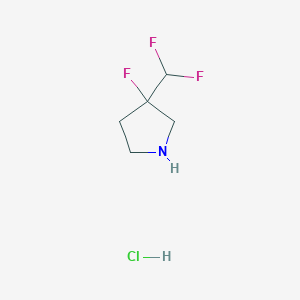
3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride: is a fluorinated organic compound that has garnered attention in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical properties, making it valuable in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride typically involves the difluoromethylation of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with difluoromethylating agents under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields .
Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated oxides, while substitution can produce a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique fluorinated structure enhances the stability and reactivity of the resulting compounds .
Biology: The compound is studied for its potential biological activities. Fluorinated compounds often exhibit improved bioavailability and metabolic stability, making them attractive candidates for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its fluorine atoms can enhance the pharmacokinetic properties of drugs, leading to better therapeutic outcomes .
Industry: The compound finds applications in the agrochemical industry, where it is used to develop pesticides and herbicides with improved efficacy and environmental profiles .
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole
- Difluoromethylated pyridines
- Difluoromethylated alkanes
Uniqueness: 3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride stands out due to its unique combination of a pyrrolidine ring and difluoromethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H9ClF3N |
|---|---|
Molecular Weight |
175.58 g/mol |
IUPAC Name |
3-(difluoromethyl)-3-fluoropyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H8F3N.ClH/c6-4(7)5(8)1-2-9-3-5;/h4,9H,1-3H2;1H |
InChI Key |
UOVXTEGEVZNUHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C(F)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13504594.png)
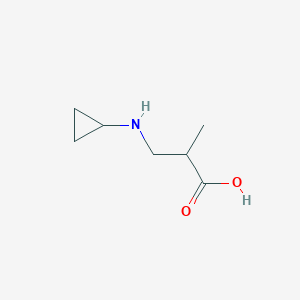
![Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-YL)borate](/img/structure/B13504605.png)
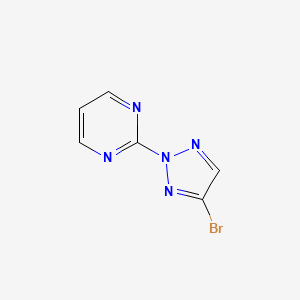

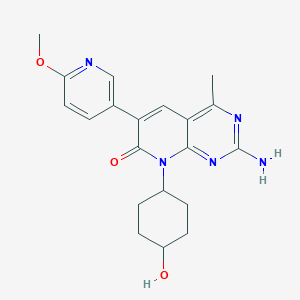
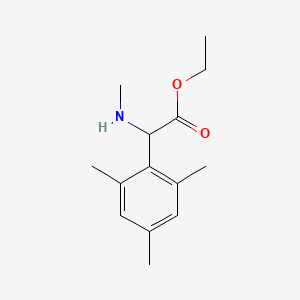

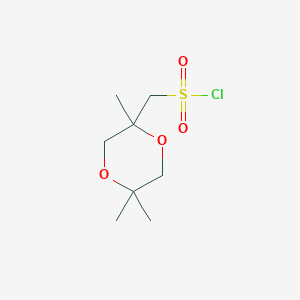
![N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride](/img/structure/B13504646.png)
